molecular formula C8H8BrFO3S B8477557 3-Bromo-4-fluorobenzyl methanesulfonate

3-Bromo-4-fluorobenzyl methanesulfonate

Cat. No.: B8477557
M. Wt: 283.12 g/mol
InChI Key: CQRPPGIXLKWUQI-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzyl methanesulfonate ( 1240286-88-7) is a high-purity synthetic intermediate designed for advanced research and development in pharmaceutical and specialty chemistry. Its molecular formula is C 8 H 8 BrFO 3 S, with a molecular weight of 283.115 g/mol . The compound features both a bromine atom and a fluorine atom on its aromatic ring, which provides two distinct and valuable reactive sites for constructing complex molecules. The bromine substituent is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing researchers to form new carbon-carbon bonds and rapidly build molecular complexity . Simultaneously, the fluorine atom can enhance the lipophilicity and metabolic stability of resulting compounds, which are critical factors in optimizing the properties of drug candidates . The methanesulfonate (mesylate) functional group is a superior leaving group, making this compound a key electrophile for introducing the 4-bromo-3-fluorobenzyl moiety into target structures through nucleophilic substitution reactions. This versatility makes this compound a critical building block in medicinal chemistry pipelines, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) for areas such as neuropharmacology and oncology, where precise structural tuning is essential . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H8BrFO3S

Molecular Weight

283.12 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

CQRPPGIXLKWUQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Methanesulfonate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative) p53-Activated Genes (Unique)
Methyl methanesulfonate (MMS) C₂H₆O₃S 110.13 None High 147
Benzyl methanesulfonate C₈H₁₀O₃S 186.23 Benzyl Moderate N/A
This compound C₈H₇BrFO₃S 289.16 3-Bromo, 4-fluoro High (predicted) N/A

Table 2: Halogen Effects on Reactivity

Substituent Position Electronic Effect (σ) Steric Effect (Es) Predicted Impact on Reaction Rate
3-Bromo Weakly deactivating High Slower due to steric hindrance
4-Fluoro Strongly deactivating Low Faster due to increased electrophilicity

Research Findings

  • Transcriptional Responses : MMS induces a distinct p53-dependent transcriptional program compared to etoposide or quercetin, with 147 unique genes activated . While this compound’s transcriptional profile is unstudied, its halogen substituents may alter DNA damage recognition pathways, leading to divergent gene expression.
  • Synthetic Utility : The compound’s halogenated benzyl group could enhance binding affinity in targeted alkylation reactions, such as covalent inhibitor synthesis.

Preparation Methods

Reduction of 3-Bromo-4-fluorobenzoic Acid Derivatives

The reduction of 3-bromo-4-fluorobenzoic acid or its esters to the corresponding benzyl alcohol is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) in combination with aluminum chloride (AlCl₃) in diglyme at 5–50°C yields 3-bromo-4-fluorobenzyl alcohol with 91% efficiency. Alternative protocols employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), though this method requires stringent anhydrous conditions and results in slightly lower yields (85–88%).

Reaction Conditions:

  • Solvent: Diglyme or THF

  • Temperature: 5°C (initial), rising exothermically to 50°C

  • Catalyst: AlCl₃ (0.2–0.5 molar equivalents)

  • Yield: 85–91%

Catalytic Bromination and Reduction Pathways

Recent advancements utilize zinc bromide (ZnBr₂) as a catalyst for the bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde, which is subsequently reduced to the alcohol. This method, detailed in patent literature, involves:

  • Bromination with oleum and iodine at 25–45°C.

  • Reduction of the aldehyde intermediate using sodium borohydride in isopropanol.

Key Parameters:

  • Bromination Catalyst: ZnBr₂ (1.2 equiv)

  • Reduction Agent: NaBH₄ (1.5 equiv)

  • Overall Yield: 78–82%

Methanesulfonylation of 3-Bromo-4-fluorobenzyl Alcohol

Reaction with Methanesulfonyl Chloride

The alcohol intermediate is treated with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or THF at 0–5°C. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts, ensuring minimal side reactions.

Standard Protocol:

  • Molar Ratio: Alcohol:MsCl:Et₃N = 1:1.2:1.2

  • Solvent: DCM or THF

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 2–4 hours

  • Yield: 89–93%

Purification and Characterization

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Structural confirmation employs:

  • ¹H NMR: Methanesulfonate protons appear as singlets at δ 3.1 ppm (CH₃) and δ 4.8 ppm (CH₂OSO₂).

  • ¹³C NMR: Resonances at δ 39.8 ppm (SO₂CH₃) and δ 70.2 ppm (CH₂OSO₂).

  • HRMS: Molecular ion peak at m/z 282.93 ([M+H]⁺, C₈H₈BrFO₃S).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodReducing AgentSolventYield (%)Purity (%)
NaBH₄/AlCl₃NaBH₄Diglyme9195
LiAlH₄LiAlH₄THF8592
ZnBr₂-CatalyzedNaBH₄Isopropanol8294

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for bromination and reduction steps, enhancing throughput and consistency. Key advantages include:

  • Temperature Control: Precise maintenance of exothermic reactions.

  • Reduced Solvent Use: 30–40% lower DCM consumption compared to batch processes.

Effluent Treatment

Post-synthesis effluents containing zinc ions are treated via cation exchange resins , reducing Zn²⁺ concentrations to <200 ppm .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Bromo-4-fluorobenzyl methanesulfonate from its benzyl alcohol precursor?

Answer: The synthesis involves reacting 3-Bromo-4-fluorobenzyl alcohol with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran, using a base like triethylamine (1:1.2 molar ratio) to scavenge HCl. Maintain temperatures between 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. For scalability, optimize stoichiometry and solvent volume to ensure consistent yields (typically 80–90%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% threshold). Confirm structure via ¹H/¹³C NMR : the methanesulfonate group appears as a singlet at δ 3.1 ppm (CH3) and δ 4.8 ppm (CH2OSO2). FT-IR identifies key functional groups (S=O stretches at 1170–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C8H8BrFO3S, [M+H]+ = 282.93). Cross-reference with commercial standards if available .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer: Side reactions (e.g., hydrolysis or sulfonic acid formation) are minimized by:

  • Strict temperature control (0–5°C) to suppress thermal decomposition.
  • Using anhydrous solvents and molecular sieves to exclude moisture.
  • Dropwise addition of methanesulfonyl chloride to prevent localized overheating.
  • Monitoring reaction progress via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane). Post-reaction quenching with ice-cold water improves yield .

Advanced: How does the bromo-fluoro substitution pattern influence reactivity?

Answer: The meta-bromo and para-fluoro groups create an electron-deficient aromatic ring, enhancing electrophilicity at the benzylic position. Density Functional Theory (DFT) calculations show a 15% lower activation energy for nucleophilic substitution compared to non-fluorinated analogs. The methanesulfonate group acts as a superior leaving group (ΔG‡ ≈ 18 kcal/mol) compared to halides, enabling efficient SN2 reactions in cross-coupling workflows .

Advanced: How to resolve contradictory stability data in polar aprotic solvents?

Answer: Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) in DMF or DMSO at 40°C. Compare degradation kinetics under inert (N2) vs. oxidative (air) atmospheres. If decomposition follows radical pathways, add inhibitors (e.g., BHT, 0.1% w/w). Validate conflicting reports with ¹⁹F NMR to track fluorine environment changes. Storage at -20°C under nitrogen extends shelf life (>24 months) .

Basic: What safety protocols are essential for handling this compound?

Answer: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid skin contact (potential alkylating agent). Store at 2–8°C under nitrogen. Spills require neutralization with 5% sodium bicarbonate. Monitor airborne methanesulfonic acid using portable GC-MS. Dispose of waste via certified hazardous waste contractors .

Advanced: How to differentiate positional isomers of bromo-fluorobenzyl methanesulfonates?

Answer: ¹H-¹³C HSQC NMR resolves coupling patterns: meta-bromo substituents show distinct splitting vs. ortho isomers. GC×GC-TOFMS (BPX-50 column) separates isomers based on retention indices. Computational IR analysis predicts S=O vibrational frequency shifts (2-Bromo vs. 3-Bromo: Δ12 cm⁻¹). X-ray crystallography confirms regiochemistry .

Basic: What storage conditions ensure long-term stability?

Answer: Store in amber vials under nitrogen at -20°C with desiccant (3Å molecular sieves). Avoid freeze-thaw cycles. Periodic purity checks via HPLC every 6 months. Under these conditions, decomposition remains <2% over 24 months .

Advanced: Can computational chemistry predict regioselectivity in nucleophilic attacks?

Answer: DFT calculations (B3LYP/6-311+G**) map electrostatic potential surfaces, identifying C-1 as the most electrophilic site (Fukui index f⁻ = 0.15). Molecular dynamics (MD) simulations in DMSO show 80% nucleophilic approach from the fluorine-free side. Validate with experimental Hammett parameters (σmeta-Br = +0.39, σpara-F = +0.06) .

Basic: What solvent systems optimize Suzuki-Miyaura couplings?

Answer: Use degassed DME/H2O (4:1) with Pd(PPh3)4 (5 mol%) and K2CO3. React at 80°C for 12 hours. The methanesulfonate group remains stable (<5% desulfonation). Extract products with ethyl acetate (yields >85%). For air-sensitive catalysts, employ Schlenk techniques .

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